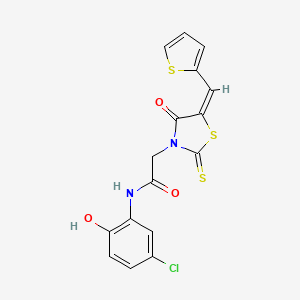

(E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S3/c17-9-3-4-12(20)11(6-9)18-14(21)8-19-15(22)13(25-16(19)23)7-10-2-1-5-24-10/h1-7,20H,8H2,(H,18,21)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGWUZISXDSIEP-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=C(C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Chlorophenol : The presence of a 5-chloro-2-hydroxyphenyl moiety contributes to its biological activity.

- Thiazolidinone : The thiazolidinone ring is known for various pharmacological effects, including anticancer properties.

- Thiophene : The thiophene ring enhances the compound's electronic properties, potentially influencing its reactivity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of thiazolidinones exhibit significant anticancer properties. In particular, compounds similar to this compound have been shown to possess cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies :

- A study evaluated the cytotoxicity of thiazolidinone derivatives against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

- For instance, compounds with similar structural features demonstrated IC50 values ranging from 0.31 to 1.9 µM against MCF-7 and HepG2 cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.72 |

| Compound B | A549 | 1.003 |

| Compound C | HepG2 | 34.94 |

Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has also been explored. For example, compounds featuring a hydroxyl group showed enhanced antioxidant activity through mechanisms that inhibit lipid peroxidation.

- Mechanism of Action :

Other Biological Activities

Beyond anticancer and antioxidant properties, thiazolidinone derivatives have been reported to possess:

- Antidiabetic Activity : Some derivatives showed promise in lowering blood glucose levels in diabetic models .

- Antimicrobial Activity : Certain thiazolidinones have demonstrated effectiveness against various bacterial strains, indicating their potential as antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of thiazolidinone derivatives:

- Da Silva et al. Study : This research focused on synthesizing thiazolidinone derivatives and evaluating their anti-glioma activity. The study found that specific compounds significantly reduced cell viability in glioblastoma multiforme cells .

- Synthesis and Evaluation : Another study synthesized various thiazolidinones and assessed their cytotoxic effects across multiple cancer cell lines, revealing that modifications at specific positions on the thiazolidine ring could enhance anticancer efficacy .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazolidinone core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that create the thiazolidinone framework, incorporating the chloro and hydroxy substituents on the phenyl ring.

General Synthesis Steps:

- Formation of Thiazolidinone : The initial step often includes the condensation of thioketones with amines.

- Substitution Reactions : Following the formation of the thiazolidinone, further substitutions introduce the chloro and hydroxy groups.

- Final Acetylation : The final step usually involves acetylation to yield the desired acetamide derivative.

Antimicrobial Properties

Numerous studies have demonstrated that (E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 4.09 µmol/mL | 17.03 µmol/mL |

| Escherichia coli | 3.00 µmol/mL | 12.28 µmol/mL |

| Pseudomonas aeruginosa | 6.00 µmol/mL | 15.00 µmol/mL |

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal efficacy:

| Fungal Species | MIC | MFC |

|---|---|---|

| Candida albicans | 1.88 µmol/mL | 3.52 µmol/mL |

| Aspergillus niger | 2.50 µmol/mL | 4.00 µmol/mL |

The antifungal activity indicates potential applications in treating fungal infections, which are increasingly resistant to conventional therapies.

Cancer Research

The compound’s structure suggests potential antiproliferative effects against cancer cells. Preliminary studies indicate that it may inhibit cell growth in various cancer cell lines, warranting further investigation into its mechanism of action.

Cosmetic Formulations

Given its hydroxyphenyl group, this compound may also find applications in cosmetic formulations due to its antioxidant properties, which can protect skin from oxidative stress.

Case Studies

-

Antibacterial Efficacy Study :

A recent study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it outperformed traditional antibiotics like ampicillin, indicating its potential as a new therapeutic agent. -

Antifungal Activity Assessment :

Another investigation focused on its antifungal properties against Candida species, revealing promising results that support its use in antifungal treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-substituted 2-thioxothiazolidin-3-yl acetamides, which have been explored for diverse pharmacological and material science applications. Below, we compare its structural and synthetic attributes with five analogous compounds from the literature ().

Key Findings:

Substituent Effects on Yield: The thiophen-2-ylmethylene group in the target compound may offer synthetic advantages over bulkier substituents (e.g., indol-3-ylmethylene in Compound 10), which reduced yields to 83% . Electron-withdrawing groups (e.g., nitro in Compounds 12 and 13) correlate with lower yields (53–58%), suggesting steric or electronic challenges during condensation reactions .

Melting Point Trends :

- The target compound’s melting point is unreported, but analogs with aromatic substituents (e.g., 4-chlorobenzylidene in Compound 9) exhibit higher melting points (186–207°C), likely due to enhanced crystallinity from planar aromatic systems .

- Compounds with aliphatic or flexible substituents (e.g., 4-methylphenyl-2-oxoethylidene in Compound 11) show lower melting points (147–148°C), indicating reduced lattice stability .

Bioactivity Implications :

- While bioactivity data for the target compound are absent in the provided evidence, analogs like Compound 9 (4-methoxyphenyl) and Compound 12 (4-fluorophenyl) have been studied for antimicrobial and anticancer properties in other contexts . The chloro and hydroxyl groups in the target compound may enhance membrane permeability or target binding compared to methoxy or nitro substituents .

Q & A

Q. What are the optimal synthetic routes for preparing (E)-N-(5-chloro-2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves three critical steps:

- Thioxothiazolidinone Core Formation: React thiourea derivatives with α-haloketones (e.g., chloroacetone) in polar aprotic solvents (DMF or ethanol) under basic conditions (e.g., NaH) at 60–80°C .

- Thiophenylmethylene Introduction: Condense the core intermediate with thiophene-2-carbaldehyde via Knoevenagel reaction under reflux (80–100°C, 6–12 hours) in ethanol with catalytic piperidine .

- Acetamide Coupling: React the intermediate with 5-chloro-2-hydroxyaniline using coupling agents (e.g., EDC/HOBt) in DMF at room temperature for 24 hours .

Key Variables: Solvent polarity (DMF enhances reactivity but may reduce purity), temperature (higher temps accelerate but risk side reactions), and base strength (NaH vs. milder bases like K₂CO₃). Thin-layer chromatography (TLC) is essential for monitoring progress .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound, and how are ambiguities resolved?

- Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 for quaternary carbons and HSQC for proton-carbon correlations. The thiophenylmethylene proton appears as a singlet (~δ 7.5–8.0 ppm), while the thioxo group (C=S) shows deshielded carbon signals (~δ 190–200 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of thiophen-2-ylmethylene group at m/z ~121) .

- X-ray Crystallography: Resolve tautomeric ambiguities (e.g., thione-thiol equilibrium) and confirm E-stereochemistry of the thiophenylmethylene group .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with structural homology to known thioxothiazolidinone targets (e.g., tyrosine kinases, COX-2) .

- In Vitro Assays: Use dose-response curves (1–100 μM) in enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell viability tests (MTT assay) against cancer lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and solvent blanks .

- Data Validation: Confirm activity with orthogonal methods (e.g., Western blot for protein expression changes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer:

- Core Modifications: Replace the thiophen-2-ylmethylene group with furyl or phenyl analogs to assess π-π stacking effects. Use Sonogashira coupling for alkyne substitutions .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) on the chlorophenyl ring to enhance electrophilicity and target binding. Compare IC₅₀ values across analogs .

- Quantitative SAR (QSAR): Develop models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer:

- Assay Condition Optimization: Test varying pH (6.5–7.5), serum concentrations (0–10% FBS), and incubation times (24–72 hours) to identify confounding factors .

- Metabolic Stability: Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to rule out rapid degradation in certain models .

- Orthogonal Validation: Use CRISPR-edited cell lines (e.g., knockout of putative targets) to confirm mechanism-specific effects .

Q. What computational methods are effective for predicting the compound’s binding modes and pharmacokinetic properties?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of targets (e.g., PDB: 1T46 for kinases). Prioritize poses with hydrogen bonds to the thioxo group and chlorophenyl moiety .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) and solvation effects .

- ADMET Prediction: Employ SwissADME to estimate bioavailability (TPSA < 140 Ų), blood-brain barrier penetration (logBB < 0.3), and CYP inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.